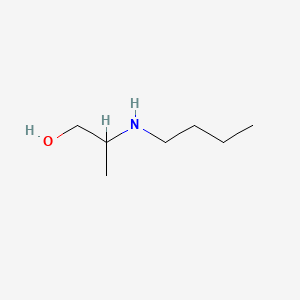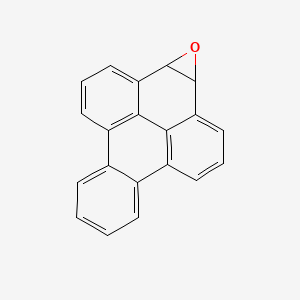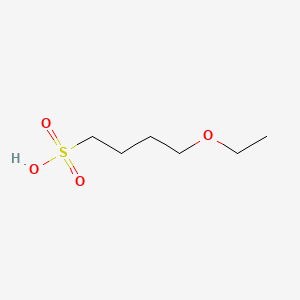
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride is a chemical compound with the molecular formula C9H10N4·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound consists of a pyrimidine ring attached to a pyridine ring through an imine linkage, and it is typically found in its hydrochloride salt form to enhance its stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-aminopyrimidine and 4-pyridinecarboxaldehyde in the presence of an acid catalyst. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminopyrimidine is reacted with 4-pyridinecarboxaldehyde in an acidic medium, such as hydrochloric acid, to form the imine linkage.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity 2-aminopyrimidine and 4-pyridinecarboxaldehyde.
Reaction Optimization: Optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.
Purification and Isolation: Using techniques like crystallization, filtration, and drying to isolate the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to 1-(2-Pyrimidinyl)-4-pyridinamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, influencing their structure and function. In biological systems, it may inhibit or activate enzymes, alter gene expression, or disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Pyrimidyl)piperazine: Another pyrimidine-containing compound with similar structural features but different biological activities.
2-(1-Piperazinyl)pyrimidine: Known for its use as a pharmaceutical intermediate.
1-(4-Pyridyl)piperazine: Used in the synthesis of various bioactive molecules.
Uniqueness
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride is unique due to its specific imine linkage between the pyrimidine and pyridine rings, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
29049-65-8 |
|---|---|
Molekularformel |
C9H9ClN4 |
Molekulargewicht |
208.65 g/mol |
IUPAC-Name |
1-pyrimidin-2-ylpyridin-4-imine;hydrochloride |
InChI |
InChI=1S/C9H8N4.ClH/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9;/h1-7,10H;1H |
InChI-Schlüssel |
GPZJKKGNVIMTMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)N2C=CC(=N)C=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


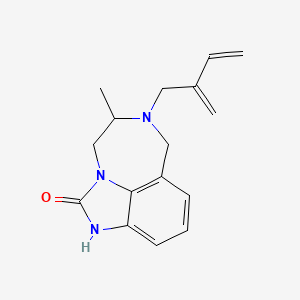
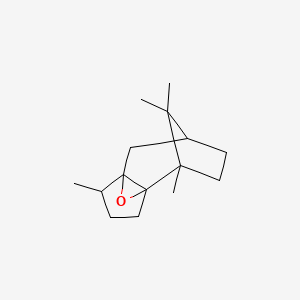
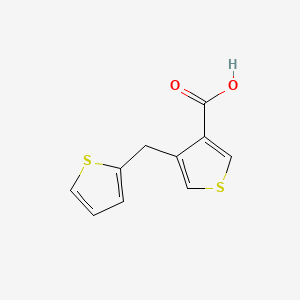
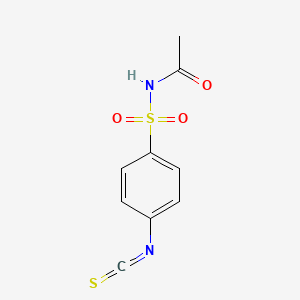
![5-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12792148.png)

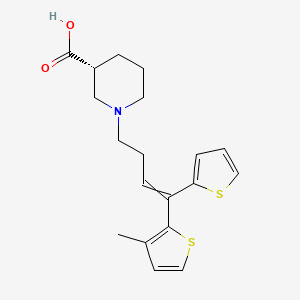
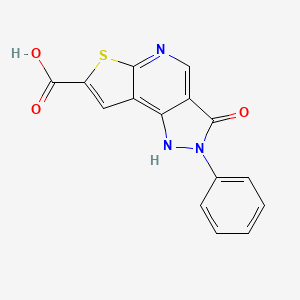
![(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12792173.png)

